N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amine group, a thiadiazole ring, and a nitrobenzamide moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings, nitrogen atoms, and sulfur atoms . The fluorophenyl group likely contributes to the compound’s polarity and reactivity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amine group might participate in condensation reactions, while the nitro group could be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorophenyl group could impact the compound’s solubility and reactivity .Scientific Research Applications
Spectroscopic and Theoretical Investigations
A spectroscopic and theoretical investigation into the properties of 1,3,4-thiadiazole derivatives has revealed their potential as dual fluorescence probes due to specific molecular aggregation and charge transfer processes. These properties suggest applications in molecular biology and medicine, where such compounds can serve as ideal fluorescence probes. This is particularly relevant for studying biological systems and developing diagnostic tools (Budziak et al., 2019).
Anticonvulsant Potential
Research has highlighted the anticonvulsant potential of 1,3,4-thiadiazole derivatives, with studies demonstrating significant activity against seizures in models compared to traditional anticonvulsants. This indicates a promising avenue for the development of new anticonvulsant drugs, supporting further preclinical studies to understand their efficacy and mechanism of action (Sych et al., 2018).
Hypoxia-selective Cytotoxins
Derivatives of 1,3,4-thiadiazole have been studied for their hypoxia-selective cytotoxicity, offering a novel approach to targeting hypoxic tumor cells. This research has led to the development of compounds with the potential to selectively kill cancer cells in hypoxic environments, which is a common characteristic of solid tumors. Such compounds could enhance the effectiveness of cancer treatments by targeting cells that are resistant to traditional therapies (Palmer et al., 1996).
Antimicrobial Activities
Studies on thiadiazole derivatives have also shown promising antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, displaying significant inhibitory effects. This suggests their potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing the growing challenge of antimicrobial resistance (Yolal et al., 2012).
Antitubercular and Antimicrobial Agents
Further research into 4-thiazolidinone derivatives has highlighted their activity against Mycobacterium tuberculosis and other microbial pathogens. These findings support the potential use of such compounds in treating tuberculosis and other infectious diseases, providing a foundation for the development of novel therapeutics (Samadhiya et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O4S2/c18-10-5-7-11(8-6-10)19-14(24)9-28-17-22-21-16(29-17)20-15(25)12-3-1-2-4-13(12)23(26)27/h1-8H,9H2,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXGYYJWALVQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.